N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
This compound is a novel derivative synthesized from benzothiazole and N-diphenyl amine compounds . It has been studied for its anti-inflammatory properties and its potential as an anti-cancer agent .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The inclusion of the thiazole ring in the synthesized structures is considered responsible for certain properties .Chemical Reactions Analysis
The compound has been evaluated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . It has also been studied for its corrosion combating potential .Physical and Chemical Properties Analysis
The compound has a molecular weight of 372.449 . Its physical properties such as melting point and IR max were determined to be 185–187 °C and 1270 (C–S), 1652 (C=N), 1668 (amide C=O), 3135–3165 (–NH) respectively .Scientific Research Applications
Chemical Synthesis and Derivatives
The compound is involved in the synthesis of various heterocyclic compounds. For example, it has been used as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents, with certain derivatives exhibiting significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another research avenue explores the synthesis of new pyridine derivatives, including those related to the specified compound, to assess their antimicrobial activity. Derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have been tested against various bacterial and fungal strains, showing variable and modest activity (Patel et al., 2011).
Neuroprotective and Anti-Alzheimer's Potential
The development of 5-aroylindolyl-substituted hydroxamic acids, structurally related to the compound , has been reported for their selective inhibitory activity against histone deacetylase 6 (HDAC6). These inhibitors have shown potential in decreasing phosphorylation and aggregation of tau proteins, offering neuroprotective activity and a promising avenue for Alzheimer's disease treatment (Lee et al., 2018).
Cytotoxicity and Anticancer Activity
Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, closely related to the specified compound, has been conducted to evaluate their cytotoxic activity against cancer cells. These studies have led to the synthesis of compounds with significant in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for future anticancer therapies (Hassan et al., 2014).
Environmental Applications
In the environmental sector, derivatives of the compound have been used to synthesize novel magnetic nanoadsorbents for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes. This research highlights the compound's utility in developing materials for environmental remediation (Zargoosh et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is the p53 protein . This protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .
Mode of Action
This compound interacts with its target, the p53 protein, by inducing its activation . This activation leads to significant changes in the cell, including the induction of cell cycle arrest and apoptosis .
Biochemical Pathways
The compound this compound affects the p53 pathway . The activation of p53 leads to an increase in the levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration in protein levels results in the acceleration of the expression of caspases, which are crucial for the process of apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The action of this compound results in significant molecular and cellular effects. Specifically, it induces G2/M cell cycle arrest and apoptosis in treated cells . These effects are primarily due to the activation of the p53 protein and the subsequent changes in the levels of key mitochondrial proteins .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide has been found to exhibit anti-cancer activity against various cancer cell lines . It interacts with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis by accelerating the expression of caspases .
Cellular Effects
In cellular studies, this compound has been observed to induce G2/M cell cycle arrest . It also increases the levels of p53 in treated cells, which is a crucial protein in controlling cell cycle and preventing cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This compound can be considered as a potential small-molecule activator of p53 .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-6-5-14(25-2)9-17(15)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQURJKFDPRTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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